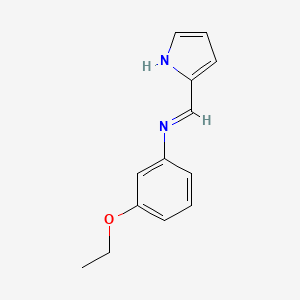
N-((1H-Pyrrol-2-yl)methylene)-3-ethoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1H-Pyrrol-2-yl)methylene)-3-ethoxyaniline is a Schiff base compound formed by the condensation of pyrrole-2-carbaldehyde and 3-ethoxyaniline Schiff bases are known for their wide range of applications in various fields due to their ability to form stable complexes with metals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Pyrrol-2-yl)methylene)-3-ethoxyaniline typically involves the condensation reaction between pyrrole-2-carbaldehyde and 3-ethoxyaniline. The reaction is usually carried out in an ethanol solvent with a catalytic amount of glacial acetic acid. The mixture is refluxed for several hours at a temperature of around 65°C to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-((1H-Pyrrol-2-yl)methylene)-3-ethoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced forms of the Schiff base, potentially leading to secondary amines.
Substitution: Substituted pyrrole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-((1H-Pyrrol-2-yl)methylene)-3-ethoxyaniline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential as an anticancer agent, as Schiff bases have shown promise in inhibiting cancer cell growth.
Industry: Utilized in the development of new materials, such as polymers and nanomaterials, due to its ability to form stable structures.
Mecanismo De Acción
The mechanism of action of N-((1H-Pyrrol-2-yl)methylene)-3-ethoxyaniline largely depends on its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, disrupting their normal function. For example, the compound’s antimicrobial activity is believed to result from its ability to bind to bacterial proteins, inhibiting their function and leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine: Similar Schiff base with a methoxy group instead of an ethoxy group.
N-((1H-Pyrrol-2-yl)methylene)-4-methoxyaniline: Another Schiff base with a methoxy group at a different position on the aniline ring.
Uniqueness
N-((1H-Pyrrol-2-yl)methylene)-3-ethoxyaniline is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can affect the compound’s solubility, stability, and ability to form complexes with metal ions, making it distinct from its methoxy-substituted counterparts .
Propiedades
Número CAS |
145627-45-8 |
|---|---|
Fórmula molecular |
C13H14N2O |
Peso molecular |
214.268 |
Nombre IUPAC |
3-ethoxy-N-(pyrrol-2-ylidenemethyl)aniline |
InChI |
InChI=1S/C13H14N2O/c1-2-16-13-7-3-5-11(9-13)15-10-12-6-4-8-14-12/h3-10,15H,2H2,1H3 |
Clave InChI |
GQBHXPXRILDLPB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC=C2C=CC=N2 |
Sinónimos |
Benzenamine, 3-ethoxy-N-(1H-pyrrol-2-ylmethylene)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















